Dioxoprometazina clorhidrato

Descripción general

Descripción

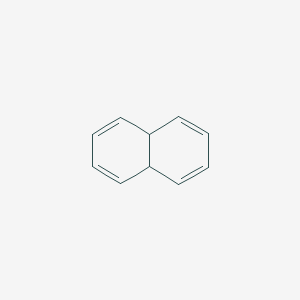

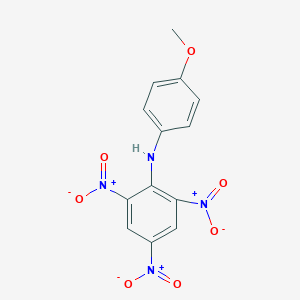

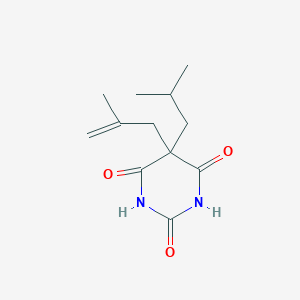

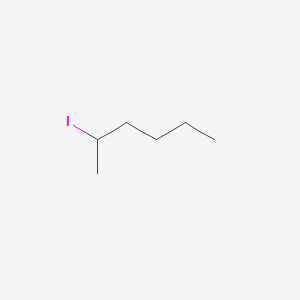

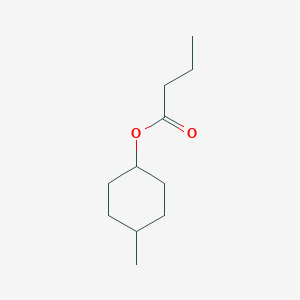

El hidrocloruro de dioxoprometazina es un derivado de la fenotiazina conocido por sus importantes propiedades farmacológicas. Químicamente se identifica como clorhidrato de 5,5-dioxo-10-(2-(dimetilamino)propil)fenotiazina. Este compuesto es ampliamente reconocido por sus propiedades antihistamínicas, antiinflamatorias y anestésicas locales .

Aplicaciones Científicas De Investigación

El hidrocloruro de dioxoprometazina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como reactivo en síntesis orgánica y como estándar en química analítica.

Biología: Se estudia por sus interacciones con proteínas y enzimas.

Medicina: Investigado por sus propiedades antihistamínicas, antiinflamatorias y anestésicas locales.

Industria: Utilizado en la producción de productos farmacéuticos y como intermedio en la síntesis de otros compuestos

Mecanismo De Acción

El mecanismo de acción del hidrocloruro de dioxoprometazina implica su interacción con varios objetivos moleculares:

Receptores de histamina: Actúa como antagonista en los receptores H1 de la histamina, reduciendo las reacciones alérgicas.

Receptores muscarínicos: Exhibe efectos anticolinérgicos bloqueando los receptores muscarínicos.

Unión de proteínas: Se une a la albúmina sérica humana, afectando la conformación y función de la proteína

Safety and Hazards

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Dioxopromethazine hydrochloride interacts with various biomolecules, particularly proteins. One significant interaction is with human serum albumin (HSA), a principal extracellular protein in blood plasma . The compound has a strong ability to quench the intrinsic fluorescence of HSA through a static quenching mechanism . This interaction suggests that dioxopromethazine hydrochloride may play a role in the transport and deposition of many endogenous and exogenous compounds .

Cellular Effects

Dioxopromethazine hydrochloride has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to induce conformational changes in HSA, which could potentially influence cell function . Additionally, the compound has been shown to have sonodynamic effects on bovine serum albumin (BSA) molecules, causing damage to these molecules .

Molecular Mechanism

The mechanism of action of dioxopromethazine hydrochloride involves binding interactions with biomolecules and changes in gene expression. This binding process is a favorable one, with a negative Gibbs energy change . The binding of dioxopromethazine hydrochloride with HSA can induce conformational changes in HSA .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of dioxopromethazine hydrochloride can change over time. For instance, the compound has been shown to have a strong ability to quench the intrinsic fluorescence of HSA, suggesting that it may have long-term effects on cellular function

Metabolic Pathways

Dioxopromethazine hydrochloride is known to interact with the H1 receptor, acting as an antagonist . This suggests that the compound is involved in the neuroactive ligand-receptor interaction pathway and the inflammatory mediator regulation of TRP channels pathway

Transport and Distribution

Dioxopromethazine hydrochloride is likely transported and distributed within cells and tissues through its interactions with proteins such as HSA

Subcellular Localization

Given its interactions with proteins such as HSA, it is possible that the compound may be directed to specific compartments or organelles within the cell .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del hidrocloruro de dioxoprometazina normalmente implica la oxidación de la prometazina. El proceso incluye el uso de agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio en condiciones controladas para introducir los grupos dioxo en la estructura de la fenotiazina .

Métodos de producción industrial: En entornos industriales, la producción de hidrocloruro de dioxoprometazina implica reacciones de oxidación a gran escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza del producto final. El uso de reactores de flujo continuo y técnicas avanzadas de purificación como la cristalización y la cromatografía son comunes en la producción industrial .

Análisis De Reacciones Químicas

Tipos de reacciones: El hidrocloruro de dioxoprometazina sufre varias reacciones químicas, incluyendo:

Oxidación: La introducción de grupos dioxo en la estructura de la fenotiazina.

Reducción: Conversión de nuevo a prometazina en condiciones reductoras.

Sustitución: Reacciones que implican el reemplazo de grupos funcionales en el anillo de fenotiazina.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno, permanganato de potasio.

Reducción: Borohidruro de sodio, hidruro de litio y aluminio.

Sustitución: Agentes halogenantes, agentes alquilantes.

Principales productos formados:

Oxidación: Hidrocloruro de dioxoprometazina.

Reducción: Prometazina.

Sustitución: Diversos derivados de fenotiazina sustituidos.

Comparación Con Compuestos Similares

El hidrocloruro de dioxoprometazina se compara con otros derivados de la fenotiazina, como:

Prometazina: Estructura similar pero carece de los grupos dioxo, lo que da como resultado diferentes propiedades farmacológicas.

Clorpromazina: Otro derivado de la fenotiazina con propiedades antipsicóticas.

Perfenazina: Utilizado como antipsicótico, que difiere en su estructura de cadena lateral.

Singularidad: El hidrocloruro de dioxoprometazina es único debido a la presencia de grupos dioxo, lo que mejora sus propiedades antihistamínicas y antiinflamatorias en comparación con otros derivados de la fenotiazina .

Propiedades

IUPAC Name |

1-(5,5-dioxophenothiazin-10-yl)-N,N-dimethylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2S.ClH/c1-13(18(2)3)12-19-14-8-4-6-10-16(14)22(20,21)17-11-7-5-9-15(17)19;/h4-11,13H,12H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPDLZVGJDFEWFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31)N(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40929822 | |

| Record name | 10-[2-(Dimethylamino)propyl]-5lambda~6~-phenothiazine-5,5(10H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40929822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15374-15-9, 13754-57-9 | |

| Record name | Dioxopromethazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15374-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dioxopromethazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015374159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10-[2-(Dimethylamino)propyl]-5lambda~6~-phenothiazine-5,5(10H)-dione--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40929822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIOXOPROMETHAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6XHO7GN8RH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B100205.png)